molecular formula C15H21BrN2O3 B12077035 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12077035
M. Wt: 357.24 g/mol
InChI Key: OHWCQXBHXFAVET-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H19BrN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of 3-methylpyridine to form 5-bromo-3-methylpyridine. This intermediate is then reacted with azetidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and the azetidine ring play crucial roles in its reactivity and binding to target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylpyridine: A precursor in the synthesis of the target compound.

    Azetidine-1-carboxylic acid tert-butyl ester: Another precursor used in the synthesis.

    tert-Butyl 5-bromo-3-methylpyridin-2-ylcarbamate: A related compound with similar structural features.

Uniqueness

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the brominated pyridine ring and the azetidine moiety. This combination imparts specific chemical properties and potential biological activities that are not found in the individual precursors or related compounds .

Properties

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

tert-butyl 3-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O3/c1-10-5-12(16)6-17-13(10)20-9-11-7-18(8-11)14(19)21-15(2,3)4/h5-6,11H,7-9H2,1-4H3

InChI Key

OHWCQXBHXFAVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2CN(C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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